

Vicriviroc Metabolism and CYP3A4 Interaction Profile

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Compound Focus: Vicriviroc

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The table below summarizes key characteristics of **vicriviroc** relevant to drug interaction studies.

Aspect	Description	Key Findings/Impact
Primary Metabolic Pathway [1] [2]	CYP3A4-mediated metabolism (N-oxidation, O-demethylation, N-dealkylation)	CYP3A4 forms all major human plasma metabolites (M2/M3, M15, M41) [1] [2].
Other Involved Enzymes [1]	CYP2C9, CYP3A5	CYP2C9 forms M15 (O-demethylation); CYP3A5 forms M2/M3 (N-oxidation) and M41 (N-dealkylation) [1].
Inhibition Potential [2]	Does not significantly inhibit major CYP enzymes (1A2, 2A6, 2D6, 2C9, 3A4, 2C19)	Low risk of perpetrating CYP-mediated interactions with co-administered drugs at clinical doses [2].

| **Interaction with Ritonavir (CYP3A4 Inhibitor)** [2] | Coadministration with ritonavir (≥ 100 mg QD) increases **vicriviroc** exposure. | **AUC(0-12hr)**: 4-5 fold increase **C_{max}**: 2-3 fold increase [2]. | | **Interaction with Other ARVs** [3] | Coadministration with 11 other antiretroviral agents (e.g., atazanavir, darunavir, tenofovir). | No clinically relevant change in **vicriviroc** exposure; no dose adjustment needed [3]. | | **Effect of Renal Impairment** [4] | Single-dose pharmacokinetics studied in ESRD patients. | No clinically relevant impact on **vicriviroc** exposure, with or without ritonavir [4]. |

Experimental Data and Clinical Relevance

In Vitro Metabolism Studies

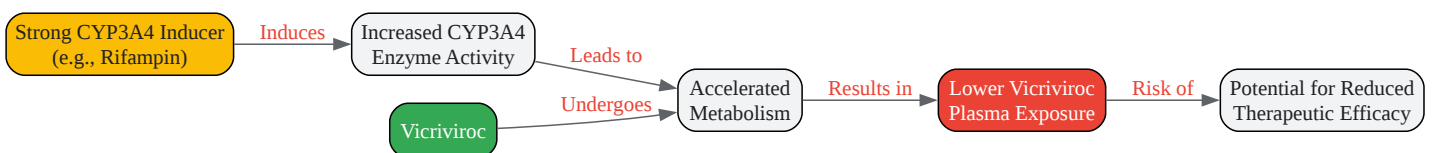
Incubation of **vicriviroc** with human liver microsomes and recombinant CYP enzymes confirmed CYP3A4 as the primary enzyme responsible for forming all major metabolites observed in human plasma [1] [2]. **Vicriviroc** showed no significant inhibition of major CYP enzymes at concentrations far exceeding expected clinical plasma levels [2].

Clinical Interaction Studies with a Potent Inhibitor

Coadministration with ritonavir, a potent CYP3A4 inhibitor, significantly increased **vicriviroc** exposure, confirming the central role of CYP3A4 in its clearance [2]. This supports the general principle that drugs which alter CYP3A4 activity will likely affect **vicriviroc** pharmacokinetics.

PBPK Modeling for CYP3A4-Mediated Interactions

A recent Physiologically Based Pharmacokinetic (PBPK) model was developed and validated specifically for predicting CYP3A4 induction-mediated drug interactions [5]. This type of model could be highly applicable for predicting the untested interaction between **vicriviroc** and strong CYP3A4 inducers.



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FAQs for Researchers

Q1: What is the primary metabolic pathway of vicriviroc, and which enzymes are involved? A1: **Vicriviroc** is primarily metabolized by **CYP3A4**, which is responsible for forming all its major human plasma metabolites, including those from N-oxidation, O-demethylation, and N-dealkylation. The enzymes CYP2C9 and CYP3A5 play minor roles in specific metabolic reactions [1] [2].

Q2: Does vicriviroc inhibit or induce other cytochrome P450 enzymes? A2: No. In vitro studies demonstrate that **vicriviroc** does not significantly inhibit the activities of CYPs 1A2, 2A6, 2D6, 2C9, 3A4, or 2C19 at clinically relevant concentrations. This suggests a low risk of **vicriviroc** causing CYP-mediated interactions with co-administered drugs [2].

Q3: What is the clinical evidence that CYP3A4 activity directly affects vicriviroc exposure? A3: Coadministration with the potent CYP3A4 inhibitor ritonavir increased **vicriviroc**'s AUC by 4-5 fold and C_{max} by 2-3 fold. This confirms that **vicriviroc** is a sensitive substrate for CYP3A4 and its systemic exposure is highly dependent on this enzyme's activity [2].

Q4: Are there any modern modeling approaches to predict untested interactions, such as with CYP3A4 inducers? A4: Yes. Recent research has developed and validated high-performance **PBPK models** specifically for predicting CYP3A4 induction-mediated drug interactions. These mechanistic models can be powerful tools for forecasting the interaction potential between **vicriviroc** and strong inducers like rifampin during drug development [5].

Key Experimental Protocols

In Vitro Metabolism Identification in Human Liver Microsomes (HLM)

- **Objective:** Identify CYP enzymes involved in **vicriviroc** metabolism.
- **Method:** Incubate [^{14}C]**vicriviroc** (e.g., 10 μM) with pooled HLMs and individual recombinant CYP enzymes.
- **Analysis:** Use HPLC to separate and LC-MS/MS to identify metabolites. Chemical inhibitors or antibodies for specific CYPs can pinpoint enzyme contributions [1].

In Vitro CYP Inhibition Screening

- **Objective:** Assess **vicriviroc**'s potential to inhibit major CYP enzymes.
- **Method:** Pre-incubate/co-incubate **vicriviroc** at high concentrations (e.g., $\sim 100\times C_{\text{max}}$) with HLMs and marker substrates for CYPs 1A2, 2C9, 2C19, 2D6, and 3A4.

- **Analysis:** Measure metabolite formation of marker substrates. Lack of significant inhibition indicates low interaction risk[citation:].

Clinical DDI Study with a Potent CYP3A4 Inhibitor

- **Design:** Fixed-sequence or randomized crossover study in healthy subjects.
- **Protocol:** Compare **vicriviroc** pharmacokinetics when administered alone and after pre-treatment with a strong inhibitor like ritonavir.
- **Endpoints:** Calculate geometric mean ratios (GMR) and 90% confidence intervals for AUC and C_{max} to quantify the interaction magnitude [2].

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